N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7S/c1-11(22)19-12(2)28-18-8-7-14(10-17(18)19)20(13(3)23)29(26,27)16-6-4-5-15(9-16)21(24)25/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIYFZSAHRDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25NO5S
- Molecular Weight : 427.51 g/mol
- CAS Number : 518321-14-7
The compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, which are crucial in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit protein disulfide isomerase (PDI), which is involved in protein folding and trafficking. This inhibition can lead to altered cellular responses, particularly in cancer cells .
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can mitigate oxidative stress in cells, potentially protecting against various diseases .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies and Research Findings
- Study on PDI Inhibition : A study published in Nature demonstrated that this compound effectively inhibits PDI, leading to apoptosis in cancer cell lines. The study highlighted the structure-activity relationship (SAR) that underpins its effectiveness .
- Antioxidant Activity Assessment : Research conducted by the National Institutes of Health indicated that this compound exhibits significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured neurons, which suggests a potential neuroprotective effect .
- Cytotoxicity Evaluation : A comprehensive screening of various benzofuran derivatives, including this compound, revealed its cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Lipophilicity : Analog 1’s chlorine substituent increases lipophilicity (ClogP ~2.8 estimated) compared to the target compound, while Analog 2’s trimethylphenyl group likely raises hydrophobicity further .
- Molecular Weight and Solubility : Higher molecular weight in Analog 3 (497.95 g/mol) may reduce aqueous solubility compared to the target compound (~415.4 g/mol) .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step process involving sulfonamide coupling and benzofuran ring formation. A common approach for analogous sulfonamide-acetamide derivatives involves refluxing intermediates with acetic anhydride under controlled conditions. For example, in a related synthesis, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was obtained by heating the sulfonamide precursor with acetic anhydride for 30 minutes, achieving crystallization in ethanol . Key variables include temperature, solvent polarity, and stoichiometry of reactants.
| Reaction Condition | Impact on Yield |
|---|---|
| Acetic anhydride (excess) | Enhances acetylation efficiency |
| Ethanol as solvent | Facilitates slow crystallization |
| Reflux duration >30 min | Risk of side reactions (e.g., decomposition) |
Characterization via -NMR and FT-IR is critical to confirm the absence of unreacted starting materials.
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinements . For visualization, ORTEP-3 provides a graphical interface to analyze thermal ellipsoids and molecular geometry .
Key Steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect diffraction data using a synchrotron or in-house diffractometer.
- Refine hydrogen-bonding networks using SHELXL's restraints for disordered groups.
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound's stability and solubility?
Methodological Answer: Hydrogen-bonding networks can be analyzed using graph set theory (e.g., Etter's rules) to classify motifs like rings or chains . For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, intermolecular C–H⋯O interactions form centrosymmetric dimers, stabilizing the lattice . Such interactions reduce solubility in non-polar solvents (see solubility data for related compounds in ).
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| C–H⋯O (carbonyl) | 2.42 | 145 |
| N–O⋯H (nitro group) | 2.35 | 160 |
Solubility can be modulated by disrupting these networks via co-crystallization with solubility-enhancing agents.
Q. What strategies can resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. For example:
- Torsional angles : Nitro groups may exhibit rotational freedom in solution but adopt a fixed conformation in crystals .
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) can alter bond lengths by up to 0.05 Å.
Validation Steps:
- Compare DFT-optimized gas-phase structures with crystallographic data.
- Use variable-temperature NMR to probe conformational flexibility.
- Perform PXRD to rule out polymorphic contamination.
Q. How can the sulfonamide moiety be leveraged to design derivatives with enhanced bioactivity?
Methodological Answer: The sulfonamide group is a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing substituents (e.g., nitro groups) enhance binding to hydrophobic pockets.
- Steric effects : Bulky benzofuran groups may improve selectivity by reducing off-target interactions.
Synthetic Modifications:
- Replace the 3-nitrophenyl group with bioisosteres (e.g., pyridyl).
- Introduce sulfonamide prodrugs via esterification of the acetamide carbonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
